![molecular formula C15H14N2O2 B5699651 [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5699651.png)
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol, also known as MFP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. MFP is a pyrazole derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. Additionally, [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been shown to have neuroprotective effects and can protect against oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit certain enzymes and signaling pathways in the body. However, there are also some limitations to using [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in lab experiments. One limitation is that the mechanism of action is not fully understood, making it difficult to determine the optimal dosage and treatment regimen. Additionally, more research is needed to determine the safety and efficacy of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in humans.
Zukünftige Richtungen
There are several future directions for research on [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol. One direction is to further investigate the mechanism of action and determine the optimal dosage and treatment regimen for various diseases. Another direction is to investigate the safety and efficacy of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in humans. Additionally, more research is needed to determine the potential therapeutic applications of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been synthesized using various methods and has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. While there are some limitations to using [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol in lab experiments, there are several future directions for research on this compound. Further investigation into the mechanism of action and potential therapeutic applications of [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol could lead to the development of new treatments for various diseases.
Synthesemethoden
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol can be synthesized using various methods, including the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with sodium borohydride. Another method involves the reaction of 5-methyl-2-furoic acid with hydrazine hydrate, followed by reaction with benzaldehyde and reduction with lithium aluminum hydride. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol can also be synthesized using other methods, such as the reaction of 5-methyl-2-furoic acid with phenylhydrazine and formaldehyde, followed by reduction with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study showed that [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study demonstrated that [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has anti-tumor properties and can inhibit the growth of cancer cells. [3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]methanol has also been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-7-8-14(19-11)15-12(10-18)9-17(16-15)13-5-3-2-4-6-13/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDUSCXOYLJTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(5-Methyl-furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]-methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl-3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5699570.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
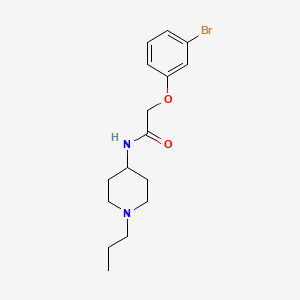
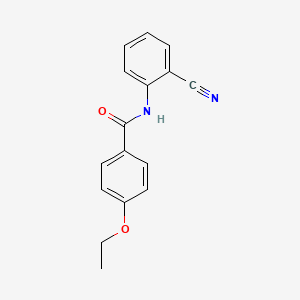
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
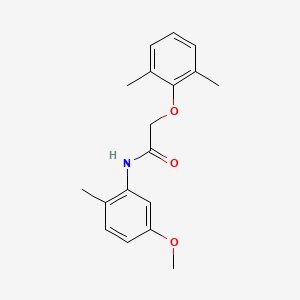
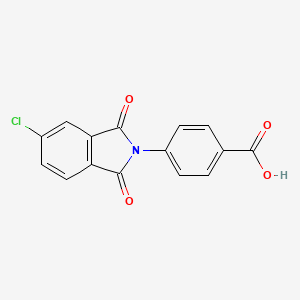
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
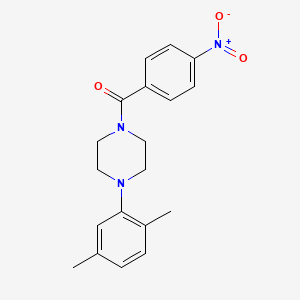
![2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5699638.png)
![2-cyano-3-{[2-methoxy-5-(trifluoromethyl)phenyl]amino}-2-propenethioamide](/img/structure/B5699639.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5699654.png)